6-Amino-3-(4-methylsulfonylphenyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-(4-methylsulfonylphenyl)picolinic acid is a chemical compound with significant potential in various scientific research fields. It is known for its unique structure, which includes an amino group, a picolinic acid moiety, and a methylsulfonylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(4-methylsulfonylphenyl)picolinic acid typically involves the reaction of 4-methylsulfonylphenylboronic acid with 6-amino-2-chloronicotinic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to a specific temperature, usually around 100°C, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(4-methylsulfonylphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
6-Amino-3-(4-methylsulfonylphenyl)picolinic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Amino-3-(4-methylsulfonylphenyl)picolinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular signaling pathways, influencing gene expression and cellular responses .
Comparison with Similar Compounds
Similar Compounds
6-Amino-3-(4-tert-butylphenyl)picolinic acid: Similar structure but with a tert-butyl group instead of a methylsulfonyl group.
4-Amino-3,5-dichloro-6-(1H-indazolyl)-2-picolinic acid: Contains indazolyl and dichloro groups, showing different herbicidal activity.
Uniqueness
6-Amino-3-(4-methylsulfonylphenyl)picolinic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methylsulfonyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-amino-3-(4-methylsulfonylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-20(18,19)9-4-2-8(3-5-9)10-6-7-11(14)15-12(10)13(16)17/h2-7H,1H3,(H2,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBMDKNTFSOPSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.